molecular formula C7H5BBrF3O3 B1524846 2-Bromo-4-(trifluoromethoxy)phenylboronic acid CAS No. 959997-86-5

2-Bromo-4-(trifluoromethoxy)phenylboronic acid

Cat. No.: B1524846
CAS No.: 959997-86-5
M. Wt: 284.82 g/mol
InChI Key: WRAOUQSLNOJJFK-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethoxy)phenylboronic acid is a specialized organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a boronic acid functional group

Scientific Research Applications

2-Bromo-4-(trifluoromethoxy)phenylboronic acid finds applications in various scientific fields:

  • Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis.

  • Biology: The compound can be employed in the development of bioconjugation techniques for labeling biomolecules.

  • Medicine: It has potential use in the design of pharmaceuticals, particularly in the synthesis of drug candidates with boronic acid functionalities.

  • Industry: Its unique properties make it suitable for use in materials science, such as the creation of advanced polymers and coatings.

Safety and Hazards

2-Bromo-4-(trifluoromethoxy)phenylboronic acid may cause serious eye irritation, respiratory irritation, and skin irritation. It is also harmful if swallowed .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting that it may have favorable bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of various organic compounds, which can have numerous applications in fields such as medicinal chemistry and materials science .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM coupling reaction, in which this compound plays a key role, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature and the presence of other functional groups. Furthermore, the compound is generally environmentally benign , indicating that it may have a minimal impact on the environment.

Biochemical Analysis

Biochemical Properties

2-Bromo-4-(trifluoromethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The boronic acid moiety in this compound is known to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the synthesis of biologically active molecules. Additionally, the trifluoromethoxy group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of biochemical processes .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function. For example, it has been observed to inhibit the activity of certain kinases, thereby affecting signal transduction pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, ultimately impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. The boronic acid moiety can interact with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation. This interaction is often reversible, allowing for dynamic regulation of enzyme activity. Additionally, the trifluoromethoxy group can enhance the compound’s binding affinity and specificity, further influencing its biochemical effects. Changes in gene expression mediated by this compound are often a result of its interaction with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level triggers significant biochemical and cellular changes. It is crucial to carefully control the dosage to avoid adverse effects while maximizing the compound’s therapeutic potential .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biochemical properties. These metabolic transformations can influence the compound’s activity, stability, and toxicity. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm, nucleus, or organelles, depending on its chemical properties and interactions with cellular components. This distribution pattern can influence the compound’s activity and effectiveness in modulating biochemical pathways .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, or Golgi apparatus, where it exerts its biochemical effects. These localization patterns are often mediated by specific binding interactions with proteins and other biomolecules that recognize and transport the compound to its target sites. The subcellular localization of this compound can significantly impact its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid typically involves the following steps:

  • Bromination: The starting material, 4-(trifluoromethoxy)phenol, undergoes bromination to introduce the bromine atom at the ortho position, resulting in 2-bromo-4-(trifluoromethoxy)phenol.

  • Boronic Acid Formation: The brominated phenol is then converted to the boronic acid derivative through a reaction with a boron-containing reagent, such as boronic acid or boronic ester, under appropriate conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(trifluoromethoxy)phenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The bromine atom can be reduced to form the corresponding phenylboronic acid derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as alkyl halides and aryl halides, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed:

  • Boronic Esters: Resulting from the oxidation of the boronic acid group.

  • Phenylboronic Acid Derivatives: Formed through reduction of the bromine atom.

  • Substituted Phenylboronic Acids: Produced by nucleophilic substitution reactions.

Comparison with Similar Compounds

2-Bromo-4-(trifluoromethoxy)phenylboronic acid is unique due to its combination of bromine, trifluoromethoxy, and boronic acid groups. Similar compounds include:

  • 2-Bromo-4-(trifluoromethoxy)acetophenone: Similar in structure but lacks the boronic acid group.

  • 2-Bromo-4-(trifluoromethoxy)benzoic acid: Contains a carboxylic acid group instead of boronic acid.

  • 2-Bromo-4-(trifluoromethoxy)aniline: Features an amine group instead of boronic acid.

These compounds differ in their functional groups, which influence their reactivity and applications. The presence of the boronic acid group in this compound makes it particularly valuable in cross-coupling reactions and bioconjugation techniques.

Properties

IUPAC Name

[2-bromo-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrF3O3/c9-6-3-4(15-7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAOUQSLNOJJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC(F)(F)F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716577
Record name [2-Bromo-4-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959997-86-5
Record name [2-Bromo-4-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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